molecular formula C17H33IO2 B14637763 2-[(12-Iodododecyl)oxy]oxane CAS No. 55833-20-0

2-[(12-Iodododecyl)oxy]oxane

Cat. No.: B14637763
CAS No.: 55833-20-0
M. Wt: 396.3 g/mol
InChI Key: JGALVYNWOOPRQR-UHFFFAOYSA-N
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Description

2-[(12-Iodododecyl)oxy]oxane is an organooxygen compound featuring a tetrahydropyran (oxane) ring substituted with a 12-iodododecyl ether chain.

Properties

CAS No.

55833-20-0

Molecular Formula

C17H33IO2

Molecular Weight

396.3 g/mol

IUPAC Name

2-(12-iodododecoxy)oxane

InChI

InChI=1S/C17H33IO2/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17H,1-16H2

InChI Key

JGALVYNWOOPRQR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(12-Iodododecyl)oxy]oxane typically involves the reaction of 12-iodododecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes nucleophilic attack by the alcohol to form the desired ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(12-Iodododecyl)oxy]oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(12-Iodododecyl)oxy]oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(12-Iodododecyl)oxy]oxane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The oxane ring provides structural stability and can act as a scaffold for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Oxane Derivatives (Halogenated Alkyl Ethers)

  • 2-[2-(3-Bromopropoxy)ethoxy]oxane ():

    • Structure : Shorter bromopropoxy chain (C3) vs. iodododecyl (C12).
    • Reactivity : Bromine’s lower atomic radius and electronegativity compared to iodine may reduce steric hindrance and alter nucleophilic substitution kinetics.
    • Applications : Used in synthesizing spirocyclic compounds for pharmaceutical intermediates .
  • 4-(Bromomethyl)oxane ():

    • Structure : Bromomethyl group directly attached to oxane.
    • Biological Activity : Derivatives like TC-1698 exhibit high α4β2 nicotinic receptor affinity (Ki = 0.78 nM), suggesting halogen positioning impacts receptor binding .

Iodocyclohexane ()

  • Structure : Cyclohexane with iodine substituent vs. oxane with iodododecyl chain.
  • Hazards : Iodocyclohexane exhibits acute toxicity (oral LD50: 150 mg/kg) and skin corrosion, likely due to iodine’s polarizability and slow dissociation. In contrast, the oxane backbone in 2-[(12-Iodododecyl)oxy]oxane may mitigate direct toxicity by reducing volatility .

Organooxygen Metabolites ()

  • metab_3695 (6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol):
    • Solubility : Higher hydrophilicity (logP ≈ 0.7–1.1) compared to this compound (predicted logP > 5 due to long alkyl chain).
    • Function : Involved in carbohydrate metabolism, contrasting with the synthetic/structural roles of halogenated oxanes .

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Halogen Chain Length Predicted logP
This compound C₁₇H₃₃IO₂ 420.36 Iodine C12 ~6.5
2-[2-(3-Bromopropoxy)ethoxy]oxane C₁₀H₁₉BrO₃ 267.16 Bromine C3 ~2.8
Iodocyclohexane C₆H₁₁I 210.06 Iodine N/A ~3.2

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